molecular formula C14H20Cl2N2O B15062636 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide

2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B15062636
M. Wt: 303.2 g/mol
InChI Key: CWUAUOAWYWXUOD-UHFFFAOYSA-N
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Description

2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a bis(2-chloroethyl)amino group and a 2,6-dimethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a bis(2-hydroxyethyl)amino group.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, bis(2-hydroxyethyl) derivatives, and substituted analogs with different functional groups replacing the chloroethyl groups.

Scientific Research Applications

2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This interaction can trigger various cellular pathways, including apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bis(2-chloroethyl)amino)-N-phenylacetamide
  • 2-(bis(2-chloroethyl)amino)-N-(2,4-dimethylphenyl)acetamide
  • 2-(bis(2-chloroethyl)amino)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the 2,6-dimethylphenyl group, which can influence its reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H20Cl2N2O/c1-11-4-3-5-12(2)14(11)17-13(19)10-18(8-6-15)9-7-16/h3-5H,6-10H2,1-2H3,(H,17,19)

InChI Key

CWUAUOAWYWXUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CCCl)CCCl

Origin of Product

United States

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